Nitrobenzene--1H-pyrazole (1/1)

Crystal Engineering Thermal Analysis Co-Crystal Characterization

This 1:1 nitrobenzene–1H-pyrazole co-crystal offers a 23–28°C higher melting point (90–95°C) than pure 1H-pyrazole, providing enhanced thermal stability for formulation. The electron‑withdrawing nitro group uniquely modulates hydrogen‑bonding capacity, making it irreplaceable by generic mixtures. Its validated SCXRD dataset in the CSD is essential for benchmarking computational CSP algorithms and periodic DFT. Ideal for supramolecular synthon studies and thermal analysis calibration. Order the characterized co‑crystal to ensure reproducibility in crystal engineering research.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
CAS No. 835653-10-6
Cat. No. B14189579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitrobenzene--1H-pyrazole (1/1)
CAS835653-10-6
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[N+](=O)[O-].C1=CNN=C1
InChIInChI=1S/C6H5NO2.C3H4N2/c8-7(9)6-4-2-1-3-5-6;1-2-4-5-3-1/h1-5H;1-3H,(H,4,5)
InChIKeyMRICEAZEIATFDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nitrobenzene--1H-pyrazole (1/1) 835653-10-6: Key Co-Crystal for Supramolecular Engineering


Nitrobenzene--1H-pyrazole (1/1), identified by CAS Registry Number 835653-10-6, is a 1:1 stoichiometric co-crystal formed between nitrobenzene and 1H-pyrazole . This crystalline adduct belongs to the class of organic co-crystals employed in supramolecular chemistry and crystal engineering, where the deliberate pairing of neutral molecules yields solid-state properties distinct from those of the individual components . The compound has a molecular formula of C₉H₉N₃O₂ and a molecular weight of approximately 191.19 g/mol [1].

Why Nitrobenzene--1H-pyrazole (1/1) 835653-10-6 Cannot Be Replaced by Individual Components or Other Co-Crystals


Simple substitution of the Nitrobenzene--1H-pyrazole (1/1) co-crystal with its individual constituents or alternative nitrobenzene/pyrazole-based adducts is scientifically unsound. The co-crystal exhibits a melting point (90–95 °C) that is substantially elevated relative to both pure nitrobenzene (5–6 °C) [1] and pure 1H-pyrazole (67–70 °C) , indicating a unique supramolecular assembly and altered thermal stability. Furthermore, the electron-withdrawing nitro group on the pyrazole backbone significantly modulates the hydrogen-bonding capacity of the pyrazole nitrogen, a feature that is absent in unsubstituted or differently substituted analogs [2]. Consequently, generic interchange with either component or other pyrazole co-crystals will not reproduce the precise crystalline architecture, intermolecular interaction landscape, or material properties of this specific 1:1 adduct.

Quantitative Differentiation of Nitrobenzene--1H-pyrazole (1/1) 835653-10-6 for Scientific Procurement


Thermal Stability Enhancement: Elevated Melting Point Relative to Component Molecules

The co-crystal Nitrobenzene--1H-pyrazole (1/1) exhibits a melting point of 90–95 °C , a value that is significantly elevated compared to the melting points of its pure constituents, nitrobenzene (5–6 °C) and 1H-pyrazole (67–70 °C) . This increase demonstrates the formation of a new, thermodynamically stable supramolecular phase that is distinct from a simple physical mixture.

Crystal Engineering Thermal Analysis Co-Crystal Characterization

Molecular Composition and Stoichiometry: Defined 1:1 Molar Ratio

The co-crystal is defined by a precise 1:1 molar ratio of nitrobenzene to 1H-pyrazole, resulting in a molecular formula of C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol [1]. This stoichiometric specificity is in contrast to alternative co-crystals of pyrazole with carboxylic acids, where the stoichiometry can be unpredictable, and the structural landscape is variable [2]. The fixed 1:1 ratio ensures a reproducible crystal structure and predictable material behavior.

Co-Crystal Stoichiometry Molecular Formula

Supramolecular Reactivity: Modulated Hydrogen-Bonding Propensity

The presence of the electron-withdrawing nitro group on the pyrazole ring significantly reduces the hydrogen-bond accepting ability of the pyrazole nitrogen atom. In systematic co-crystallization studies of pyrazole-based molecules with carboxylic acids, the introduction of a nitro substituent lowered the supramolecular yield to 10%, compared to a baseline success rate of 55-70% for unsubstituted pyrazoles [1]. This quantifies the profound impact of the nitro group on intermolecular interactions, a characteristic that distinguishes Nitrobenzene--1H-pyrazole (1/1) from co-crystals lacking this specific electronic modulation.

Supramolecular Chemistry Hydrogen Bonding Crystal Engineering

Crystallographic Data Availability for Structural Validation

The single-crystal X-ray diffraction (SCXRD) data for Nitrobenzene--1H-pyrazole (1/1) is deposited in the Cambridge Structural Database (CSD), the authoritative repository for small-molecule crystal structures [1]. This provides a definitive, peer-validated three-dimensional structure that can be used for computational modeling, crystal engineering design, and structural comparisons. In contrast, many related pyrazole-nitrobenzene co-crystals or adducts may lack publicly available SCXRD data, limiting their utility for rigorous structure-property correlation studies.

X-ray Diffraction Crystal Structure CSD

High-Value Research Applications of Nitrobenzene--1H-pyrazole (1/1) 835653-10-6 in Crystal Engineering and Supramolecular Chemistry


Supramolecular Synthon Engineering and Crystal Design

The Nitrobenzene--1H-pyrazole (1/1) co-crystal serves as an ideal model system for investigating supramolecular synthon hierarchies and the influence of electron-withdrawing groups on hydrogen-bonding patterns. Its defined 1:1 stoichiometry [1] and the significant reduction in supramolecular yield (to ~10%) observed for nitro-substituted pyrazoles [2] make it a powerful tool for teaching and validating crystal engineering principles. Researchers can use this co-crystal to benchmark the strength and reliability of the pyrazole-nitrobenzene heterosynthon relative to other common supramolecular motifs.

Thermal Property Modulation and Stability Studies

The 23–28 °C elevation in melting point of the co-crystal (90–95 °C) compared to pure 1H-pyrazole (67–70 °C) provides a clear, quantifiable case study in the thermal property modulation achievable through co-crystallization. This makes it a valuable standard for thermal analysis methods (DSC, TGA) and for research into the relationship between crystal packing, intermolecular forces, and macroscopic thermal behavior. It is particularly useful in contexts where enhanced thermal stability is desired relative to the free components.

Computational Crystal Structure Prediction and Validation

The existence of a validated, high-quality SCXRD dataset for this co-crystal in the Cambridge Structural Database (CSD) [3] makes it a crucial benchmark for computational crystal structure prediction (CSP) algorithms and periodic DFT calculations. The relatively simple binary system and the availability of atomic coordinates allow for rigorous validation of force fields and theoretical models for hydrogen bonding and π-π stacking interactions. This is a key application for groups developing and testing materials informatics and computational chemistry tools.

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